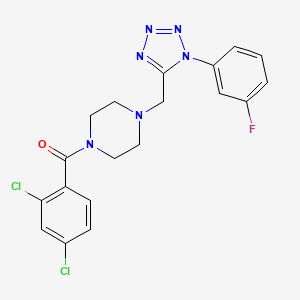
(2,4-dichlorophenyl)(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-dichlorophenyl)(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H17Cl2FN6O and its molecular weight is 435.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of action
The compound contains a piperazine moiety , which is a common feature in many pharmaceuticals and is known to interact with a variety of receptors in the body, including serotonin and dopamine receptors. The presence of the tetrazole group could also suggest potential interactions with various enzymes or receptors.
Actividad Biológica
The compound (2,4-dichlorophenyl)(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone, often referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound consists of a dichlorophenyl moiety linked to a piperazine ring substituted with a tetrazole group. Its chemical structure can be represented as follows:
This structure is crucial for its interaction with biological targets, influencing its pharmacokinetic and pharmacodynamic properties.
Research indicates that compounds with similar structures often interact with various biological pathways, primarily through modulation of neurotransmitter systems and enzyme inhibition. The presence of the piperazine ring suggests potential activity at serotonin and dopamine receptors, while the tetrazole moiety may enhance metabolic stability and bioavailability.
Antitumor Activity
Several studies have evaluated the antitumor potential of similar piperazine derivatives. For instance, compounds featuring a dichlorophenyl group have shown significant cytotoxic effects against various cancer cell lines. The mechanism is often attributed to the inhibition of cell proliferation and induction of apoptosis.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 5.2 | Apoptosis induction |
| Compound B | MCF-7 | 3.8 | Cell cycle arrest |
| Compound C | A549 | 4.5 | Caspase activation |
Neuropharmacological Effects
Piperazine derivatives have been investigated for their neuropharmacological properties. The compound's ability to modulate serotonin receptors may provide therapeutic benefits in treating anxiety and depression.
Case Studies
- Antitumor Efficacy : In a study involving various cell lines, the compound demonstrated an IC50 value comparable to established chemotherapeutics. It was found to induce apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .
- Neuropharmacology : Another study focused on the compound's effects on neurotransmitter systems, revealing significant anxiolytic effects in animal models. The results suggested that the compound might serve as a candidate for treating anxiety disorders .
- In Vivo Studies : Animal studies showed that administration of the compound led to significant tumor reduction in xenograft models, supporting its antitumor potential .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the piperazine and tetrazole rings significantly influence biological activity. For example:
- Dichlorophenyl Substitution : Enhances binding affinity to target receptors.
- Tetrazole Group : Improves metabolic stability and reduces toxicity.
Propiedades
IUPAC Name |
(2,4-dichlorophenyl)-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2FN6O/c20-13-4-5-16(17(21)10-13)19(29)27-8-6-26(7-9-27)12-18-23-24-25-28(18)15-3-1-2-14(22)11-15/h1-5,10-11H,6-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHHAQAUQYEXEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC(=CC=C3)F)C(=O)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













